N-(2-环己基乙基)-4-苯基哌嗪-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antihistamines, antipsychotics, antidepressants, and anti-inflammatory drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a phenyl group, and a cyclohexylethyl group. The exact arrangement of these groups would depend on the specific synthesis process used .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various types of substitution reactions . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives are generally solid at room temperature and have relatively high melting points . They are also typically soluble in organic solvents .科学研究应用
1. 用作 β-分泌酶 (BACE1) 抑制剂
Edraki 等人(2015 年)的一项研究合成了一系列 N-(2-(哌嗪-1-基)苯基)芳基羧酰胺衍生物,包括类似于 N-(2-环己基乙基)-4-苯基哌嗪-1-羧酰胺的衍生物。这些化合物被评估为 β-分泌酶 (BACE1) 抑制剂,这在阿尔茨海默病研究中具有重要意义。其中一种衍生物表现出优异的 BACE1 抑制,表明在治疗阿尔茨海默病中具有潜在应用 (Edraki 等人,2015 年)。
2. 潜在的 HIV 治疗
Weng 等人(2011 年)研究了一系列新颖的 N-[3-(4-苯基哌嗪-1-基)-丙基]-羧酰胺衍生物,与 N-(2-环己基乙基)-4-苯基哌嗪-1-羧酰胺密切相关,以了解其在治疗 HIV 中的潜力。这些化合物表现出细胞-细胞融合抑制活性,表明其作为抗 HIV 剂的潜力 (Weng 等人,2011 年)。
3. 雄激素受体拮抗剂特性
Kinoyama 等人(2005 年)合成了一系列 N-芳基哌嗪-1-羧酰胺衍生物,其中包括与 N-(2-环己基乙基)-4-苯基哌嗪-1-羧酰胺在结构上相似的化合物。他们发现这些化合物充当雄激素受体 (AR) 拮抗剂。特别是,一种化合物表现出强抗雄激素活性,表明在治疗前列腺癌中具有潜在用途 (Kinoyama 等人,2005 年)。
4. 强心剂的合成
Nate 等人(1987 年)探索了类似于 N-(2-环己基乙基)-4-苯基哌嗪-1-羧酰胺的衍生物的合成,以将其用作强心剂。他们发现某些衍生物表现出有效的正性肌力作用,这可能有助于开发新的强心药 (Nate 等人,1987 年)。
安全和危害
属性
IUPAC Name |
N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(20-12-11-17-7-3-1-4-8-17)22-15-13-21(14-16-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYBBMLOBSOWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。